An In-depth Technical Guide to the Chemical Properties of Ethyl 4-amino-5-nitropicolinate
An In-depth Technical Guide to the Chemical Properties of Ethyl 4-amino-5-nitropicolinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Ethyl 4-amino-5-nitropicolinate, a key heterocyclic building block. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information and draws upon data from closely related structural analogs to provide a robust technical resource for researchers in organic synthesis and medicinal chemistry.
Introduction: The Significance of Substituted Aminonitropyridines
Ethyl 4-amino-5-nitropicolinate belongs to the class of substituted aminonitropyridines, which are of significant interest in the field of drug discovery and materials science. The pyridine core is a prevalent scaffold in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The presence of both an electron-donating amino group and a strong electron-withdrawing nitro group on the pyridine ring creates a unique electronic profile, making these molecules valuable intermediates for the synthesis of more complex heterocyclic systems. These compounds often serve as precursors for the development of kinase inhibitors, antibacterial agents, and other therapeutics.[1][2][3][4] The strategic placement of these functional groups in Ethyl 4-amino-5-nitropicolinate offers multiple avenues for further chemical modification, rendering it a versatile tool for synthetic chemists.
Physicochemical and Structural Properties
Ethyl 4-amino-5-nitropicolinate is a solid at room temperature with the fundamental properties outlined below.
Table 1: Core Properties of Ethyl 4-amino-5-nitropicolinate
| Property | Value | Source |
| CAS Number | 1000783-10-7 | [5] |
| Molecular Formula | C₈H₉N₃O₄ | [5] |
| Molecular Weight | 211.18 g/mol | [5][6] |
| Purity | ≥98% (typical) | [5] |
| Appearance | Not explicitly stated, likely a crystalline solid | Inferred |
| Storage Temperature | 2-8°C | [5] |
| InChI | 1S/C8H9N3O4/c1-2-15-8(12)6-3-5(9)7(4-10-6)11(13)14/h3-4H,2H2,1H3,(H2,9,10) | [5] |
| InChIKey | PGSAVGAWCWMKJF-UHFFFAOYSA-N | [5] |
Spectral Data and Characterization
Detailed spectral data for Ethyl 4-amino-5-nitropicolinate is not widely published. However, based on its structure and data from analogous compounds, the expected spectral characteristics are outlined below. This section is intended to guide researchers in the analysis of this compound should they synthesize or acquire it.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the ethyl ester group.
-
Aromatic Protons: Two singlets or doublets in the downfield region (typically δ 7.0-9.0 ppm). The exact chemical shifts will be influenced by the electronic effects of the amino and nitro groups.
-
Ethyl Group: A quartet corresponding to the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The quartet will likely appear around δ 4.0-4.5 ppm, and the triplet around δ 1.2-1.5 ppm.
For comparison, the ¹H NMR spectrum of ethyl 2-amino-3-(furan-3-yl)propanoate shows the ethyl ester signals as a quartet at 4.20 ppm and a triplet at 1.29 ppm.[8]
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon: A signal in the downfield region, typically around δ 160-170 ppm for the ester carbonyl.
-
Aromatic Carbons: Several signals in the aromatic region (δ 110-160 ppm). The carbons attached to the nitro and amino groups will show significant shifts.
-
Ethyl Group Carbons: A signal for the methylene carbon (-CH₂-) around δ 60-65 ppm and a signal for the methyl carbon (-CH₃) around δ 14-15 ppm.
As a reference, in a related quinoline derivative, the ethyl ester carbons appear at approximately δ 167.84 (C=O), with the ethyl protons at δ 4.04-3.99 (quartet) and δ 1.15-1.12 (triplet).[9]
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C=O Stretching: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.
-
NO₂ Stretching: Two strong bands corresponding to the asymmetric and symmetric stretching of the nitro group, typically found around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.
-
C-N and C-O Stretching: Bands in the fingerprint region (below 1400 cm⁻¹).
For ethyl 4-aminobenzoate, the N-H stretches are observed around 3300 and 3230 cm⁻¹.[10]
Mass Spectrometry (Predicted)
Mass spectrometry will confirm the molecular weight of the compound.
-
Molecular Ion Peak (M⁺): A peak at m/z = 211.18 corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Expect to see fragmentation corresponding to the loss of the ethoxy group (-OC₂H₅), the entire ester group (-COOC₂H₅), and potentially the nitro group (-NO₂).
Synthesis and Reactivity
While a specific, detailed protocol for the synthesis of Ethyl 4-amino-5-nitropicolinate was not found in the search results, a general and plausible synthetic route can be proposed based on established organic chemistry principles and literature precedents for similar molecules.
Proposed Synthesis Workflow
The synthesis would likely involve the nitration of a suitable picolinate precursor followed by the introduction of the amino group, or vice versa. A common strategy for the synthesis of aromatic amines is the reduction of a corresponding nitro compound.[11]
Caption: Proposed synthetic pathway for Ethyl 4-amino-5-nitropicolinate.
Experimental Protocol: A Generalized Approach for the Synthesis of an Aminonitroaromatic Ester
The following is a generalized protocol for a key transformation in the synthesis of compounds like Ethyl 4-amino-5-nitropicolinate, specifically the reduction of a nitro group to an amine, adapted from a procedure for ethyl 4-aminobenzoate.[11] This illustrates the type of methodology that would be applicable.
Reaction: Reduction of Ethyl 4-nitrobenzoate to Ethyl 4-aminobenzoate [11]
-
Reaction Setup: In a 1000-mL round-bottomed flask equipped with a magnetic stir bar, suspend 10 g (51 mmol) of ethyl 4-nitrobenzoate in 250 mL of ethanol.
-
Addition of Reagents: Add a solution of 27.4 g (510 mmol) of ammonium chloride in 125 mL of water to the suspension. Then, add 23.5 g (205 mmol) of indium powder.
-
Reaction Conditions: Heat the resulting mixture at reflux for 2.5 hours.
-
Work-up: After cooling to room temperature, filter the mixture through Celite and wash the filter cake with ethanol. Concentrate the filtrate under reduced pressure.
-
Extraction: Extract the aqueous residue with multiple portions of dichloromethane. Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic solution under reduced pressure. The crude product can be further purified by recrystallization.
Causality in Experimental Choices: The use of a metal like indium in the presence of an ammonium chloride solution provides a milder and more selective method for the reduction of the nitro group compared to catalytic hydrogenation, which often requires high pressure and flammable catalysts.[11] This makes the reaction safer and more amenable to a standard laboratory setting.
Reactivity and Role as a Synthetic Intermediate
The reactivity of Ethyl 4-amino-5-nitropicolinate is dictated by its three key functional groups: the amino group, the nitro group, and the ethyl ester.
Caption: Reactivity profile of Ethyl 4-amino-5-nitropicolinate.
-
Amino Group: The primary amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization followed by substitution. This allows for the introduction of a wide range of substituents at the 4-position.
-
Nitro Group: The nitro group is a strong electron-withdrawing group and can be reduced to an amino group. This transformation is particularly useful as it opens up the possibility of creating diamino-substituted pyridines, which are valuable precursors for the synthesis of fused heterocyclic systems.
-
Ethyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide by reaction with an amine. This provides another handle for modifying the molecule, for instance, to attach it to a larger molecular scaffold.
The presence of both an amino and a nitro group on the same aromatic ring makes this compound a key starting material for the synthesis of various heterocyclic compounds, including those with potential biological activity. The reduction of the nitro group, for example, could lead to a diaminopyridine derivative, a common precursor in medicinal chemistry.[12]
Potential Applications in Research and Development
While specific applications for Ethyl 4-amino-5-nitropicolinate are not detailed in the available literature, its structural motifs are found in molecules with important biological activities.
-
Medicinal Chemistry: Aminopyridine derivatives are considered "unsung heroes" in drug discovery, forming the core of many bioactive molecules.[4] They are key components in the development of inhibitors for various enzymes, including kinases, which are important targets in cancer therapy.[1][3] The functional groups on Ethyl 4-amino-5-nitropicolinate allow for its elaboration into more complex molecules that could be screened for a variety of biological targets.
-
Organic Synthesis: This compound serves as a versatile building block for the synthesis of substituted pyridines and fused heterocyclic systems. The orthogonal reactivity of its functional groups allows for selective transformations, making it a valuable tool for synthetic chemists.
Safety and Handling
A specific Safety Data Sheet (SDS) for Ethyl 4-amino-5-nitropicolinate was not found. However, based on its structure and data for similar compounds, the following precautions should be taken.
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13][14]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[14][15]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[14][16]
-
Fire Hazards: The compound may be combustible. In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[17]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[15][17]
-
Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[15][17]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[13][15]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[13][15]
-
Disclaimer: This safety information is based on general knowledge of similar chemical compounds and is not a substitute for a formal risk assessment or a specific Safety Data Sheet. Always consult the most up-to-date safety information from the supplier before handling this chemical.
Conclusion
Ethyl 4-amino-5-nitropicolinate is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its unique electronic structure and the presence of multiple, orthogonally reactive functional groups make it an attractive starting material for the synthesis of a wide range of more complex molecules. While a comprehensive set of experimental data for this specific compound is not yet available in the public domain, this guide provides a solid foundation for researchers working with this and related aminonitropyridine derivatives. Further research into the properties and reactivity of this compound is warranted and will undoubtedly contribute to the development of new synthetic methodologies and potentially novel therapeutic agents.
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